molecular formula C8H11BrN2O2 B2703666 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 154127-52-3

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2703666
CAS No.: 154127-52-3
M. Wt: 247.092
InChI Key: HTZQWKFGBXJGPQ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C8H11BrN2O2. It belongs to the class of pyrimidine derivatives and is characterized by the presence of a bromine atom at the 5-position and two ethyl groups at the 1 and 3 positions of the tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the bromination of 1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding N-oxide .

Scientific Research Applications

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethyl groups may play a role in enhancing the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with methyl groups instead of ethyl groups.

    1,3-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the bromine atom at the 5-position.

    5-Chloro-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both bromine and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding characteristics .

Properties

IUPAC Name

5-bromo-1,3-diethyl-5H-pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5-6H,3-4H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWUAWJMGISFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(C=[N+](C1=O)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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